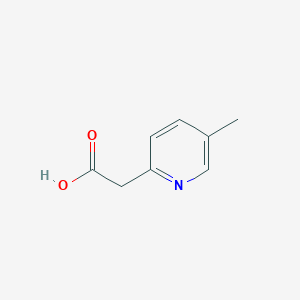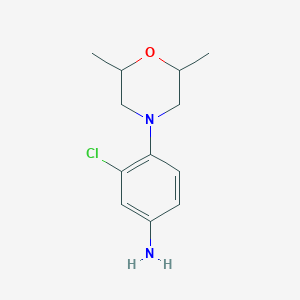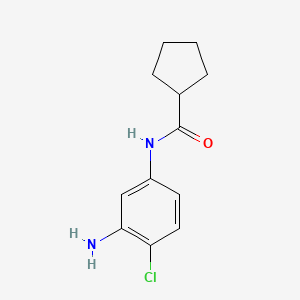![molecular formula C13H16O3Si B1357477 Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate CAS No. 119754-18-6](/img/structure/B1357477.png)
Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” is a chemical compound that has been synthesized and studied for its unique properties . It is characterized by its planar molecular structure, which results in a layered arrangement of the molecules . This compound is a derivative of salicylic acid, with the addition of a trimethylsilyl ethynyl group .
Synthesis Analysis
The synthesis of “Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” involves the use of salicylic acid as a starting material . The specific details of the synthesis process are not provided in the available literature .Molecular Structure Analysis
The molecular structure of this compound is planar, leading to a layered arrangement of the molecules . This structure does not form a stack packing . In the related compound, methyl 2-hydroxy-5-ethynylbenzoate, molecules in a layer are bound by hydrogen bonds, including those involving the terminal proton of the ethynyl group .Applications De Recherche Scientifique
Crystallography and Molecular Structure
Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate has been synthesized and its crystallographic data reported . The compound exhibits a planar molecular structure, which leads to layered packing of the molecules . This structural feature can be important in the study of crystallography and molecular structures .
Hydrogen Bond Network Formation
In the layered packing of the molecules, hydrogen bonds play a crucial role . This property can be used in the study and application of hydrogen bond network formation .
Photoluminescence
The photoluminescence spectrum of methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate has been recorded . The emission maxima in the solid state and in chloroform solution are located at 566 and 500 nm, respectively . This property can be used in the study of photoluminescence and the development of photoluminescent materials .
Precursor for Complex Derivatives
These compounds are important precursors for the formation of more complex derivatives . For example, using oxidative dimerization according to the Glaser coupling reaction, this compound can be transformed to dimethyl ether of diacetylenedisalicylic acid .
Synthesis of Metalorganic Frameworks
The dimethyl ether of diacetylenedisalicylic acid, which can be obtained from this compound, is a promising rigid linker molecule for synthesizing metalorganic frameworks .
Synthesis of Covalent Organic Frameworks
Similarly, this compound can also be used in the synthesis of covalent organic frameworks .
Radical-Based Reagent in Organic Chemistry
Tris(trimethylsilyl)silane, a component of this compound, has found multiple applications in organic synthesis . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .
Polymerization
The strategic role of tris(trimethylsilyl)silane in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Mécanisme D'action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate. For instance, it’s recommended to be stored at room temperature . Additionally, safety measures should be taken to avoid contact with skin and eyes, and a well-ventilated work environment is advised
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-hydroxy-5-(2-trimethylsilylethynyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDOLBGZNROSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598697 |
Source


|
| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119754-18-6 |
Source


|
| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)











